trans-3-Amino-1-methylcyclobutanol hydrochloride
Overview
Description
“trans-3-Amino-1-methylcyclobutanol hydrochloride” is a chemical compound with the IUPAC name (1r,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride . It has a molecular weight of 137.61 . The compound is stored in an inert atmosphere at 2-8°C . It appears as a white to pale-yellow to yellow-brown sticky oil to solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H12ClNO. The InChI code for the compound is 1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H/t4-,5-; .Physical and Chemical Properties Analysis
“this compound” is a white to pale-yellow to yellow-brown sticky oil to solid . It has a molecular weight of 137.61 and a molecular formula of C5H12ClNO. The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Transport Mechanism and Intracellular Fate
Research on analogues of trans-3-Amino-1-methylcyclobutanol hydrochloride, such as trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC), highlights its potential for visualizing prostate cancer through PET imaging. The transport mechanism in prostate cancer cells, specifically via sodium-dependent amino acid transporters, and its non-incorporation into proteins suggest its utility in cancer diagnostics (Okudaira et al., 2011).
Antitumor Activity
Cyclophosphamide analogues containing cyclobutane structures demonstrate significant antitumor activity. The stereochemical configuration, particularly the trans-configuration, plays a crucial role in therapeutic activity against L1210 lymphoid leukemia in mice, suggesting the importance of this compound derivatives in developing anticancer agents (Boyd et al., 1980).
NMDA Receptor Antagonist and Anticonvulsant Action
Derivatives of this compound have been synthesized and evaluated for their NMDA receptor antagonist activity and anticonvulsant properties. Some derivatives showed potent and selective antagonist activity, indicating potential therapeutic applications in neurological disorders (Gaoni et al., 1994).
Synthesis and Physical-Chemical Properties
Research on cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, as analogues, provides insight into their synthesis and physical-chemical properties. These compounds, with fixed spatial orientation of functional groups, offer a basis for further exploration in designing bioactive molecules and studying their interaction with biological systems (Feskov et al., 2017).
Antiviral Activity
Carbocyclic oxetanocin analogues derived from cyclobutane structures have demonstrated activity against herpes simplex virus and varicella-zoster virus, highlighting the potential of this compound derivatives in antiviral drug development (Maruyama et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-methylcyclobutan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVGZFSOUXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-23-6 | |
Record name | rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.